molecular formula C20H19N3OS B2654512 N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide CAS No. 2034578-50-0

N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide

Cat. No. B2654512
CAS RN: 2034578-50-0
M. Wt: 349.45
InChI Key: UEFPTHUSMFWQAE-UHFFFAOYSA-N
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Description

This compound is a derivative of bipyridine and benzamide, with an ethylthio group attached to the benzamide moiety. Bipyridines are often used as ligands in coordination chemistry, and benzamides can exhibit various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely show the bipyridine and benzamide moieties connected by a methylene (-CH2-) group, with the ethylthio group attached to the benzamide ring .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. The bipyridine moiety might coordinate to metal ions, and the benzamide part could undergo reactions typical for amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Pharmacological Characterization and Behavioral Effects

Substituted benzamides, such as eticlopride, exhibit high affinity and selectivity for dopamine D2-like receptors. These compounds have been extensively utilized in research to understand dopamine receptor function and their role in behavior. Through structure-activity relationships, imaging strategies, and behavioral models, substituted benzamides contribute significantly to our understanding of antipsychotic activity and the mechanism of action in the central nervous system. For instance, eticlopride's application in in vivo, in vitro, and ex vivo examinations highlights its utility in studying dopamine D2-like receptor densities and function, as well as its influence on various behavioral models predictive of antipsychotic activity and learning processes (Martelle & Nader, 2008).

Potential in Chemotherapy

Benzothiazoles and their derivatives, closely related to the chemical structure of N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide, demonstrate promising pharmacological properties, including antimicrobial, anti-inflammatory, antidiabetic, and especially anticancer activities. The 2-arylbenzothiazoles, in particular, have emerged as important pharmacophores in the development of antitumor agents. Their structural simplicity and synthetic accessibility enable the design and development of new compounds as potential chemotherapeutics, suggesting a vast area of exploration for N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide in oncology research (Ahmed et al., 2015).

Applications in Neurodegenerative Disease Research

Compounds within the same chemical family as N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide are used in amyloid imaging, particularly in Alzheimer's disease research. Amyloid imaging ligands, such as those derived from benzothiazole scaffolds, are critical in measuring amyloid in vivo within the brain. These compounds have shown a robust difference in amyloid retention between mild Alzheimer's patients and controls, facilitating early detection and the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Water Treatment and Desalination

The review on reverse osmosis (RO) and nanofiltration (NF) membranes for water treatment and desalination indicates that semi-aromatic polyamide thin-film composite membranes, prepared by interfacial polymerization using various compositions, hold significant potential in environmental applications. Although not directly related to N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide, the exploration of semi-aromatic polyamides in creating efficient and selective membranes for water purification suggests a potential research pathway for the environmental applications of similar compounds (Gohil & Ray, 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a ligand in a metal complex, it might facilitate various catalytic reactions .

Future Directions

The future research directions would likely involve exploring the potential applications of this compound, such as its use in coordination chemistry, medicinal chemistry, or material science .

properties

IUPAC Name

2-ethylsulfanyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-2-25-19-6-4-3-5-17(19)20(24)23-14-15-7-12-22-18(13-15)16-8-10-21-11-9-16/h3-13H,2,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFPTHUSMFWQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide

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